4-fluoro-N-(2-(2-(2-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-2-methylbenzenesulfonamide
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Overview
Description
The compound belongs to the class of organic compounds known as phenylpyridines . These are polycyclic aromatic compounds containing a benzene ring linked to a pyridine ring through a CC or CN bond . It is a derivative of Voriconazole (V760000), which is a triazole antifungal medication that is generally used to treat serious fungal infections .
Synthesis Analysis
The synthesis of such compounds often involves the use of various heteroatoms, such as nitrogen, sulfur, and oxygen . Thiazoles are an important class of five-membered heterocyclic compounds, which contain sulfur and nitrogen at position-1 and -3, respectively . Substituents on a particular position of the thiazole ring affect the biological outcomes to a great extent .Chemical Reactions Analysis
The molecular electrostatic potential (MEP) surface of the thiazole ring indicated more negatively charged nitrogen than carbon and sulfur atoms, which are neutral . It has been reported that the MEP surface plays a significant role in drug–target protein interaction .Physical And Chemical Properties Analysis
The elemental analysis gave satisfactory values for the percentage of C, H, and N present in the molecule . More detailed information about the physical and chemical properties of the compound, including NMR, HPLC, LC-MS, UPLC & more, can be found in the documentation .Scientific Research Applications
Antimicrobial Activities
The synthesis of molecules related to 4-fluoro-N-(2-(2-(2-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-2-methylbenzenesulfonamide has shown significant antimicrobial activities. For instance, derivatives have been found to exhibit high anti-Mycobacterium smegmatis activity, indicating potential for treating bacterial infections (Meltem Yolal et al., 2012).
Anticancer Potential
A study on aminothiazole-paeonol derivatives, which are structurally related to the compound , demonstrated high anticancer potential against human gastric adenocarcinoma and colorectal adenocarcinoma cell lines. This suggests a promising avenue for developing new anticancer agents (Chia-Ying Tsai et al., 2016).
Antitumor Activities
The synthesis and biological evaluation of N-(4-phenylthiazol-2-yl)benzenesulfonamides revealed high-affinity inhibitors of kynurenine 3-hydroxylase, showing significant in vitro antitumor activities. This underscores the therapeutic potential of such compounds in cancer treatment (S. Röver et al., 1997).
DNA Binding and Antiproliferative Activity
Mixed-ligand copper(II)-sulfonamide complexes, including those with similar structural motifs, have shown effective DNA binding, cleavage, and antiproliferative activities against cancer cells. This highlights their potential in chemotherapy (M. González-Álvarez et al., 2013).
UV Protection and Antimicrobial Properties for Textiles
Thiazole azodyes containing sulfonamide moiety have been utilized for dyeing cotton fabrics, imparting UV protection and antimicrobial properties. This application demonstrates the versatility of sulfonamide derivatives beyond pharmaceutical uses (H. Mohamed et al., 2020).
Mechanism of Action
Target of Action
It is known that compounds with a1,2,4-triazole ring, such as this one, can bind to the iron in the heme moiety of CYP-450 . This suggests that the compound may interact with enzymes in the cytochrome P450 family, which play a crucial role in drug metabolism and synthesis of cholesterol, steroids, and other lipids.
Mode of Action
The nitrogen atoms of the 1,2,4-triazole ring in similar compounds have been found to bind to the iron in the heme moiety of cyp-450 . This interaction could potentially inhibit or alter the activity of these enzymes, leading to changes in the metabolic processes they regulate.
Future Directions
The compound has a wide range of potential biological activities, suggesting that it could be explored for newer therapeutic possibilities . Researchers have synthesized compounds containing the thiazole ring with variable substituents as target structures, and evaluated their biological activities . This suggests that the compound could be a valuable target for future research in drug development.
Properties
IUPAC Name |
4-fluoro-N-[2-[2-(2-fluorophenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-yl]ethyl]-2-methylbenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16F2N4O2S2/c1-12-10-13(20)6-7-17(12)29(26,27)22-9-8-14-11-28-19-23-18(24-25(14)19)15-4-2-3-5-16(15)21/h2-7,10-11,22H,8-9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UFRRJGZDOCPGAN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)F)S(=O)(=O)NCCC2=CSC3=NC(=NN23)C4=CC=CC=C4F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16F2N4O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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